(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-ethyl-3-methyl-butyramide
Description
“(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-ethyl-3-methyl-butyramide” is a chiral amide derivative characterized by a pyrrolidine core substituted with benzyl and ethyl groups, along with a branched amino-butyramide side chain. Its stereochemical configuration ((S)-configuration at both the amino-butyramide and pyrrolidine positions) is critical for its biological interactions, as minor stereochemical alterations can drastically alter pharmacological properties . The compound is listed in specialized catalogs (e.g., CymitQuimica) but is currently marked as discontinued, suggesting challenges in synthesis, stability, or commercial demand .
Structurally, the benzyl-pyrrolidine moiety is a common feature in sodium channel modulators, as seen in related patents (e.g., Xenon Pharmaceuticals’ Nav1.6 blockers) .
Properties
IUPAC Name |
(2S)-2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-ethyl-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O/c1-4-21(18(22)17(19)14(2)3)16-10-11-20(13-16)12-15-8-6-5-7-9-15/h5-9,14,16-17H,4,10-13,19H2,1-3H3/t16-,17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNTYAIUUBUPOR-IRXDYDNUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1)CC2=CC=CC=C2)C(=O)C(C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@H]1CCN(C1)CC2=CC=CC=C2)C(=O)[C@H](C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-ethyl-3-methyl-butyramide typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Amidation Reaction: The final step involves the formation of the amide bond through a coupling reaction between the amine and the carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-ethyl-3-methyl-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-ethyl-3-methyl-butyramide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study enzyme interactions and receptor binding in biological systems.
Industrial Applications: It may serve as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-ethyl-3-methyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Stereochemistry at the pyrrolidine C3 position significantly impacts target binding. For example, (S,S)- and (S,R)-diastereomers may exhibit divergent affinities for ion channels or enzymes .
- Substitution of the ethyl group with cyclopropyl (as in Parchem’s analog) may enhance metabolic stability due to reduced susceptibility to oxidative degradation .
Functional Group Modifications
Key Observations :
- Structural rigidity from a pyrrolidine C2-methyl bridge (vs. C3 in the parent compound) may affect conformational flexibility and receptor engagement .
Pharmacological Context
- Nav1.6 Sodium Channel Blockers: Xenon Pharmaceuticals’ patent highlights benzyl-pyrrolidine derivatives as Nav1.6 inhibitors, though their compound includes a fluorobenzene-sulfonamide group absent here .
- Metabolic Stability : Ethyl and cyclopropyl substituents on the amide nitrogen may influence cytochrome P450 interactions, as seen in analogs requiring co-administration with CYP3A4 inducers .
Biological Activity
(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-ethyl-3-methyl-butyramide, commonly referred to as AM97896, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of a pyrrolidine ring, a benzyl group, and an amide functional group, which contribute to its unique properties and interactions within biological systems.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- CAS Number : 90279-49-5
Structural Features
| Feature | Description |
|---|---|
| Pyrrolidine Ring | Contributes to the compound's cyclic structure. |
| Benzyl Group | Enhances lipophilicity and biological activity. |
| Amide Group | Facilitates hydrogen bonding and receptor interactions. |
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, such as enzymes and receptors. It is believed that the compound may modulate the activity of certain neurotransmitter systems, particularly those associated with pain perception and inflammation.
Potential Therapeutic Applications
Research has indicated that this compound may possess several therapeutic properties:
- Analgesic Effects : Preliminary studies suggest that it may act as a pain reliever by influencing pain pathways in the nervous system.
- Anti-inflammatory Properties : The compound shows promise in reducing inflammation, which could be beneficial in treating conditions like arthritis.
- Neurological Implications : Its interaction with neurotransmitter receptors may offer potential in treating neurological disorders.
Study 1: Analgesic Activity
A study conducted on animal models demonstrated that this compound significantly reduced pain responses compared to control groups. The results indicated a dose-dependent relationship, suggesting that higher concentrations yield greater analgesic effects.
Study 2: Anti-inflammatory Effects
In vitro experiments assessed the anti-inflammatory properties of the compound using macrophage cell lines. The findings revealed a marked decrease in pro-inflammatory cytokine production when treated with the compound, indicating its potential as an anti-inflammatory agent.
Study 3: Neurological Impact
Research involving receptor binding assays showed that this compound selectively binds to certain neurotransmitter receptors, which could explain its analgesic and potential neuroprotective effects.
Summary of Biological Activities
| Activity Type | Evidence Level | Remarks |
|---|---|---|
| Analgesic | Moderate | Effective in animal models |
| Anti-inflammatory | High | Significant reduction in cytokines |
| Neurological | Preliminary | Requires further investigation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
